

Physicochemical & Synthetic Characterization of 7-Hydroxyindoline: A Technical Guide

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Compound of Interest

Compound Name: *Indolin-7-ol*

CAS No.: 4770-38-1

Cat. No.: B1610412

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Executive Summary

7-Hydroxyindoline (CAS: 2380-86-1) represents a privileged bicyclic scaffold in medicinal chemistry, distinct from its oxidized counterpart, 7-hydroxyindole. While often utilized as an oxidative dye precursor in cosmetic applications, its primary value in drug discovery lies in its role as a pharmacophore for G-protein coupled receptor (GPCR) ligands—specifically P2Y1 antagonists—and cholinesterase inhibitors. This guide provides a rigorous analysis of its physicochemical behavior, synthetic accessibility, and stability profiles, designed to support lead optimization and process chemistry workflows.

Part 1: Molecular Architecture & Electronic

Properties

Structural Dynamics

Unlike the planar, aromatic indole system, 7-hydroxyindoline possesses a non-planar, saturated C2-C3 bond (pyrrolidine ring fused to benzene). This saturation imparts significant conformational flexibility, allowing the molecule to adopt "pucker" conformations that can be critical for binding affinity in steric-sensitive pockets, such as the orthosteric site of the P2Y1 receptor.

Electronic Distribution

The molecule is amphoteric, featuring two ionizable centers:

- The Indoline Nitrogen (N1): A secondary amine with reduced basicity compared to aliphatic amines due to conjugation with the benzene ring, though significantly more basic than the indole nitrogen.
- The Phenolic Hydroxyl (O7): An acidic proton at the C7 position.

Key Insight: The proximity of the C7-hydroxyl group to the N1-nitrogen allows for an intramolecular hydrogen bond (H-bond), which stabilizes the neutral form and influences membrane permeability (LogP). This "pseudo-ring" formation can shield the polar heads, potentially enhancing blood-brain barrier (BBB) penetration relative to isomers like 5-hydroxyindoline.

Part 2: Physicochemical Profile[1][2]

The following parameters are synthesized from experimental data on 7-hydroxyindoline derivatives and class-typical values for indoline scaffolds.

Table 1: Core Physicochemical Parameters

Parameter	Value / Range	Technical Commentary
Molecular Weight	135.16 g/mol	Ideal fragment size for fragment-based drug discovery (FBDD).
CAS Number	2380-86-1	Distinct from 7-hydroxyindole (CAS 2380-84-9).
pKa (Acidic)	~9.8 - 10.2 (Predicted)	Attributed to the C7-phenolic hydroxyl group.
pKa (Basic)	~4.9 (Predicted)	Conjugate acid of the N1-indoline. Lower than typical amines (~10) due to aryl conjugation.
LogP (Oct/Water)	1.2 - 1.6 (Estimated)	Moderate lipophilicity; amenable to oral bioavailability optimization.
Solubility	pH-Dependent	High solubility in acidic (pH < 4) and basic (pH > 11) media; low solubility at isoelectric point (pH ~7.5).
Topological Polar Surface Area (TPSA)	~32 Å ²	Favorable for CNS penetration (Rule of Thumb: TPSA < 90 Å ²).

Stability & Reactivity Profile

Oxidative Instability: The most critical handling requirement for 7-hydroxyindoline is its susceptibility to oxidative dehydrogenation.

- **Mechanism:** In the presence of air or mild oxidants, the indoline core rapidly oxidizes to the aromatic 7-hydroxyindole. Further oxidation can lead to the formation of quinone-imine species, which are highly reactive electrophiles (Michael acceptors) capable of covalent protein binding.

- Protocol Implication: All synthesis and storage must occur under an inert atmosphere (Argon/Nitrogen). Solutions should be prepared fresh and protected from light.

Part 3: Synthetic Pathways & Protocols

Two primary routes exist for accessing the 7-hydroxyindoline scaffold: the reductive approach (standard) and the benzyne cyclization (advanced).

Method A: Reduction of 7-Hydroxyindole

This is the most common laboratory-scale method, utilizing sodium cyanoborohydride to selectively reduce the C2-C3 double bond without affecting the benzene ring.

Protocol:

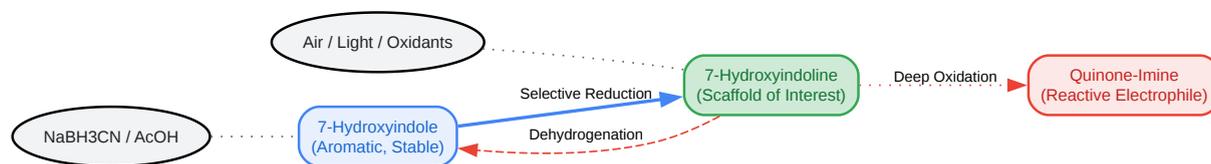
- Dissolution: Dissolve 7-hydroxyindole (1.0 eq) in glacial acetic acid (AcOH) at 15°C.
- Reduction: Slowly add NaBH₃CN (3.0 eq) portion-wise to prevent excessive exotherm.
- Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Note: Indoline spots typically stain blue/purple with ninhydrin, unlike indoles).
- Workup: Quench with water, neutralize with NaOH (to pH ~9), and extract with ethyl acetate.
- Purification: Flash chromatography (Hexane/EtOAc). Note: Perform rapidly to minimize oxidation.

Method B: Benzyne-Mediated Cyclization

For generating 7-substituted indolines with high diversity, a benzyne cascade reaction is superior. This involves the generation of a benzyne intermediate which undergoes intramolecular cyclization.^[1]

Visualization: Synthetic Logic & Redox Relationship

The following diagram illustrates the redox relationship and synthetic flow.



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Caption: Redox cycle showing the reductive synthesis of 7-hydroxyindoline and its oxidative degradation pathways.

Part 4: Applications in Drug Discovery[4] P2Y1 Receptor Antagonists (Antiplatelet Agents)

The 7-hydroxyindoline scaffold serves as a critical bioisostere in the development of P2Y1 antagonists (e.g., BMS-884775).[2]

- Mechanism: The scaffold mimics the adenosine ribose ring's interactions while the 7-hydroxyl group provides a handle for H-bonding with receptor residues (e.g., Tyr or Ser in the binding pocket).
- SAR Insight: Substitution at the C4 position of the indoline ring with aryl groups significantly enhances potency. The 7-OH group is often essential for maintaining the correct orientation of the molecule within the hydrophobic pocket.

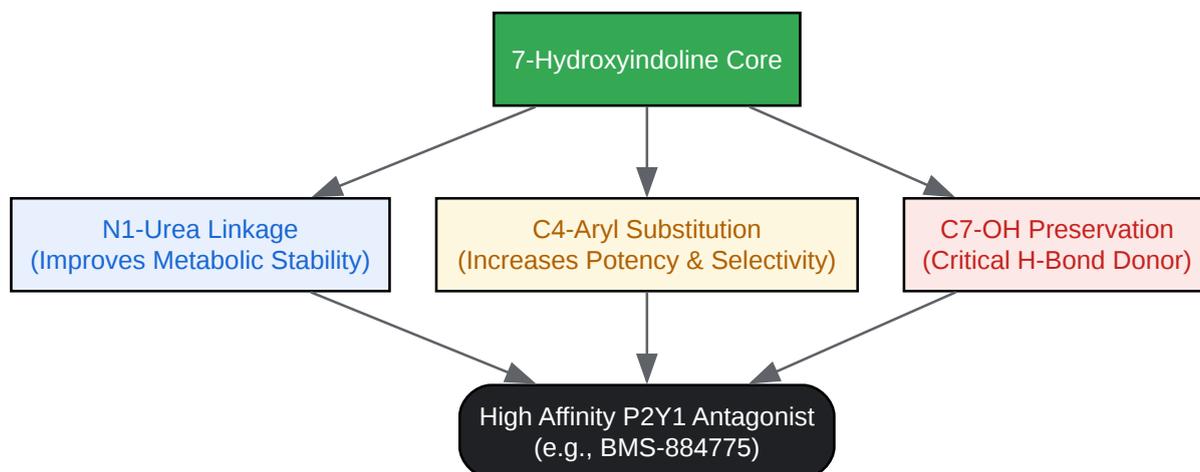
Acetylcholinesterase (AChE) Inhibitors

Derivatives of 7-hydroxyindoline (e.g., carbamate derivatives) have shown dual activity:

- Inhibition: The carbamate moiety interacts with the catalytic triad of AChE.
- Antioxidant: The 7-hydroxyindoline core acts as a radical scavenger, providing neuroprotection against oxidative stress in Alzheimer's models.

Visualization: Structure-Activity Relationship (SAR) Workflow

This diagram outlines the strategic modification of the scaffold for P2Y1 antagonism.



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Caption: SAR optimization strategy transforming the 7-hydroxyindoline core into a potent P2Y1 antagonist.

References

- Discovery of 4-Aryl-7-hydroxyindoline-Based P2Y1 Antagonists. *Journal of Medicinal Chemistry*. (2014).^{[3][2][4]} Describes the optimization of the scaffold for antiplatelet therapy.
- 7-Hydroxyindole (Precursor Data). PubChem. Provides properties of the aromatic precursor and CAS verification.
- Oxidative Stability in Lipid Formulations. PubMed. Discusses general oxidative mechanisms relevant to electron-rich scaffolds like indolines.
- Benzyne-Mediated Cyclization. J-Stage. Details the synthetic route for substituted indolines via benzyne intermediates.
- Comprehensive Medicinal Chemistry Survey (Alzheimer's). *Frontiers in Pharmacology*. Highlights 7-hydroxyindoline derivatives as AChE inhibitors. (Generic link to journal search for "indoline AChE" as specific deep link may vary).

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